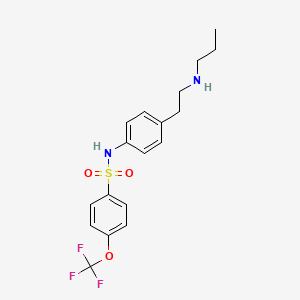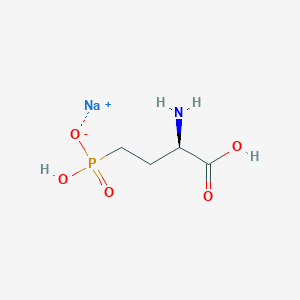
LG 101506
Übersicht
Beschreibung
LG 101506 ist ein selektiver und oral aktiver Modulator von Retinoid-X-Rezeptoren (RXRs). Es wurde ursprünglich synthetisiert, um einige der unerwünschten Nebenwirkungen anderer Rexinoide zu überwinden. This compound hat in der Forschung zu Typ-2-Diabetes und Krebs aufgrund seiner Fähigkeit, RXRs mit hoher Affinität zu modulieren, Potenzial gezeigt .
Wissenschaftliche Forschungsanwendungen
LG 101506 has a wide range of scientific research applications, including:
Chemistry: Used as a modulator in various chemical reactions and studies.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Studied for its potential in treating type 2 diabetes and cancer. .
Industry: Utilized in research and development for new therapeutic agents and chemical compounds
Wirkmechanismus
Target of Action
LG 101506, also known as LG101506 or (2E,4E,6Z)-7-[3,5-Ditert-butyl-2-(2,2-difluoroethoxy)phenyl]-3-methylocta-2,4,6-trienoic acid, is a selective modulator of the Retinoid X Receptors (RXRs) . It has a high affinity for RXRα, RXRβ, and RXRγ, with Ki values of 3, 9, and 11 nM respectively . These receptors play a significant role in regulating the differentiation and proliferation of cells .
Mode of Action
This compound interacts with its targets, the RXRs, by binding to them . This binding results in the selective activation of RXR heterodimers, including RXR:PPARγ, RXR:PPARα, and RXR:PPARδ . This interaction and subsequent activation lead to changes in the regulation of genes involved in cell differentiation, proliferation, and metabolism .
Biochemical Pathways
The activation of RXR heterodimers by this compound affects various biochemical pathways. For instance, it has been shown to inhibit inflammatory pathways induced by lipopolysaccharide (LPS) or TNFα in RAW264.7 cells . It also blocks the production of nitric oxide in a dose-dependent manner .
Pharmacokinetics
The pharmacokinetic properties of this compound have been studied in animal models. In male ICR mice, the compound showed an oral AUC (0-6 h) of 2.09±0.45 μg•h/mL, a Tmax of 1 hour, and a Cmax of 1.2±0.28 μg•h/mL . These properties suggest that this compound has good bioavailability.
Result of Action
The action of this compound leads to several molecular and cellular effects. In vitro, it has been shown to induce differentiation in U937 leukemia cells . In vivo, it has been found to suppress lung carcinogenesis in A/J mice, reducing the number of lung tumors, the average tumor burden, and the size and histopathology of lung tumors .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von LG 101506 beinhaltet die Herstellung einer Mutterlauge durch Auflösen von 2 Milligramm der Verbindung in 50 Mikrolitern Dimethylsulfoxid (DMSO), was zu einer Mutterlauge-Konzentration von 40 Milligramm pro Milliliter führt . Die Verbindung kann für verschiedene Forschungsanwendungen weiterverarbeitet und formuliert werden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für this compound sind nicht umfassend dokumentiert.
Analyse Chemischer Reaktionen
Arten von Reaktionen
LG 101506 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die Struktur der Verbindung zu modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nukleophile können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen in die Verbindung einführen können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Chemie: Als Modulator in verschiedenen chemischen Reaktionen und Studien verwendet.
Biologie: Untersucht auf seine Rolle bei der Modulation biologischer Pfade und zellulärer Prozesse.
Medizin: Studien zu seinem Potenzial bei der Behandlung von Typ-2-Diabetes und Krebs. .
Industrie: Einsatz in Forschung und Entwicklung neuer Therapeutika und chemischer Verbindungen
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es selektiv an Retinoid-X-Rezeptoren (RXRs) mit hoher Affinität bindet (Ki von 2,7 Nanomol für RXRα) . Diese Bindung führt zur Modulation von RXR-vermittelten Pfaden, einschließlich der Aktivierung von RXR:Peroxisom-Proliferator-aktiviertem Rezeptor-gamma (PPARγ)-Heterodimeren. Die Verbindung zeigt auch starke entzündungshemmende Eigenschaften, indem sie die Synthese und Sekretion von Stickstoffmonoxid und entzündungsfördernden Zytokinen in makrophagenähnlichen Zellen hemmt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
LG 100268: Ein weiteres Rexinoid mit ähnlichen Eigenschaften und Anwendungen.
Bexaroten: Ein synthetischer Pan-RXR-Agonist, der in der Krebsforschung verwendet wird.
AGN194204: Ein synthetisches Retinoid mit RXR-modulierenden Eigenschaften
Einzigartigkeit
LG 101506 ist einzigartig aufgrund seiner hohen Selektivität und oralen Aktivität als RXR-Modulator. Es wurde speziell entwickelt, um die Nebenwirkungen zu überwinden, die mit anderen Rexinoiden verbunden sind, was es zu einer wertvollen Verbindung für die Forschung in verschiedenen Bereichen macht .
Eigenschaften
IUPAC Name |
(2E,4E,6Z)-7-[3,5-ditert-butyl-2-(2,2-difluoroethoxy)phenyl]-3-methylocta-2,4,6-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34F2O3/c1-16(12-22(28)29)10-9-11-17(2)19-13-18(24(3,4)5)14-20(25(6,7)8)23(19)30-15-21(26)27/h9-14,21H,15H2,1-8H3,(H,28,29)/b10-9+,16-12+,17-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIBZAZKKARFIM-XRYBSMBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C=CC=C(C)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C=C/C=C(/C)\C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does LG101506 interact with its target and what are the downstream effects?
A: LG101506 is a selective Retinoid X Receptor (RXR) modulator. Unlike full RXR agonists, LG101506 selectively activates RXR in complex with specific heterodimer partners, primarily Peroxisome Proliferator-Activated Receptors alpha and gamma (PPARα and PPARγ) [, ]. This selective modulation leads to downstream effects such as improved insulin sensitization, reduced body weight gain, and favorable lipid profile changes compared to full RXR agonists [].
Q2: How does LG101506 compare to other RXR agonists in terms of efficacy and safety?
A: LG101506 demonstrates a more favorable safety profile compared to full RXR agonists like LG100268 []. While both compounds exhibit insulin-sensitizing and anti-cancer properties in preclinical models, full RXR agonists often lead to undesirable side effects like hypertriglyceridemia and thyroid hormone suppression. LG101506, through its selective RXR modulation, retains the therapeutic benefits while minimizing these adverse effects [, ].
Q3: What is the potential of LG101506 in cancer treatment and prevention?
A: LG101506 has shown promising anticancer effects in preclinical studies. In a lung cancer model using A/J mice, LG101506 significantly reduced tumor number, size, and overall burden []. Further research explored its potential in combination therapies, demonstrating synergistic effects with histone deacetylase inhibitors and chemotherapeutic agents [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride](/img/structure/B1139074.png)

![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)
![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)








